molecular formula C6H10Cl2O B1432754 4-Chlorohexanoyl Chloride CAS No. 99585-00-9

4-Chlorohexanoyl Chloride

Cat. No.: B1432754
CAS No.: 99585-00-9
M. Wt: 169.05 g/mol
InChI Key: NLMAMSOFICKDPA-UHFFFAOYSA-N
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Description

4-Chlorohexanoyl Chloride is a chemical compound belonging to the class of acyl chlorides. It is a colorless liquid with a pungent odor and is commonly used in various industrial and scientific applications. The molecular formula of this compound is C6H10Cl2O, and it has a molecular weight of 169.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorohexanoyl Chloride can be synthesized through the chlorination of hexanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where hexanoic acid reacts with thionyl chloride to form this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient distillation techniques to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohexanoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorohexanoic acid and hydrogen chloride.

    Reduction: It can be reduced to 4-chlorohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution reactions.

    4-Chlorohexanoic acid: from hydrolysis.

    4-Chlorohexanol: from reduction

Scientific Research Applications

4-Chlorohexanoyl Chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and coatings

Mechanism of Action

The mechanism of action of 4-Chlorohexanoyl Chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules such as proteins and nucleic acids. The pathways involved in its reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

    6-Chlorohexanoyl Chloride: Similar in structure but with the chlorine atom at the 6th position instead of the 4th.

    4-Chlorobutyryl Chloride: A shorter chain analog with the chlorine atom at the 4th position.

    5-Chlorovaleroyl Chloride: Another analog with the chlorine atom at the 5th position.

Uniqueness: 4-Chlorohexanoyl Chloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its distinct properties make it suitable for specific synthetic routes and industrial applications that other similar compounds may not efficiently perform .

Properties

IUPAC Name

4-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMAMSOFICKDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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